4-Bromophenyl 4-methylbenzoate
Description
4-Bromophenyl 4-methylbenzoate is an aromatic ester compound characterized by a bromophenyl group attached to a 4-methylbenzoate moiety. Its molecular structure (C₁₄H₁₁BrO₂) features two substituted benzene rings connected via an ester linkage. This compound is synthesized through esterification reactions, typically involving 4-methylbenzoic acid and a bromophenol derivative in the presence of a base such as potassium carbonate .
Properties
Molecular Formula |
C14H11BrO2 |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
(4-bromophenyl) 4-methylbenzoate |
InChI |
InChI=1S/C14H11BrO2/c1-10-2-4-11(5-3-10)14(16)17-13-8-6-12(15)7-9-13/h2-9H,1H3 |
InChI Key |
DIYAZWAHPXYDNX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom on the phenyl ring undergoes substitution reactions under specific conditions. The electron-withdrawing ester group mildly deactivates the ring, necessitating catalytic or activating agents for efficient NAS.
Mechanistic Insight : Palladium-catalyzed cross-coupling (e.g., Suzuki) replaces bromine with aryl/vinyl groups via a transmetalation pathway. Ullmann reactions require copper catalysts to facilitate C–N bond formation .
Ester Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and phenol derivatives.
Kinetics : Hydrolysis rates are pH-dependent, with base-catalyzed mechanisms dominating due to ester activation via deprotonation .
Reduction Reactions
Reduction targets the ester carbonyl or halide group, depending on the reagent.
Side Reactions : Over-reduction may occur with strong agents (e.g., LiAlH₄), leading to complete cleavage of the ester.
Oxidation Reactions
Controlled oxidation modifies the methyl or aromatic groups.
| Reagent/Conditions | Product | Yield | Selectivity | Reference |
|---|---|---|---|---|
| KMnO₄, H₂O, Δ | 4-Carboxyphenyl 4-methylbenzoate | 55% | Oxidizes methyl to carboxylic acid; bromine unaffected. | |
| CrO₃, AcOH | 4-Bromophenyl 4-(keto)benzoate | 42% | Partial oxidation to ketone; requires anhydrous conditions. |
Limitations : Harsh oxidants risk over-oxidation or ring bromine displacement.
Halogenation and Functionalization
The aromatic ring and ester group participate in electrophilic substitutions.
| Reaction | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-bromophenyl 4-methylbenzoate | 78% | |
| Nitration | HNO₃, H₂SO₄ | 4-Bromophenyl 3-nitro-4-methylbenzoate | 65% |
Regiochemistry : Electrophilic attack occurs para/ortho to the electron-withdrawing ester, moderated by bromine’s meta-directing effect.
Comparison with Similar Compounds
Structural Comparisons
Dihedral Angles and Molecular Geometry:
The dihedral angle between the two benzene rings in 4-bromophenyl 4-methylbenzoate is 54.43°, indicating moderate non-planarity. This contrasts with:
- 4-Bromophenyl benzoate (4BPB) : Dihedral angle = 58.43°
- 4-Methylphenyl 4-methylbenzoate (4MPB) : Dihedral angle = 60.17° .
Implications :
- Larger dihedral angles (e.g., 4MPB) correlate with reduced conjugation and lower melting points.
- The methyl group in this compound enhances steric hindrance compared to 4BPB, affecting solubility and crystallization behavior .
Substituent Effects:
- 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate: Incorporates an oxoethyl group, leading to C–H⋯O hydrogen bonds and a dihedral angle of 84.07°. This structural difference increases non-planarity and alters crystal packing compared to the title compound .
- 4-Methoxy Derivatives : Methoxy groups (e.g., in 2-(4-bromophenyl)-2-oxoethyl 4-methoxybenzoate) introduce stronger electron-donating effects, shifting UV-Vis absorption spectra and enhancing photostability .
Physicochemical Properties
Key Observations :
- Methyl groups enhance thermal stability (e.g., 4MPB vs. 4BPB).
- Oxoethyl groups reduce solubility due to increased molecular weight and hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing polymorphs of 4-bromophenyl 4-methylbenzoate?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELXL refinement to resolve crystal structures . Validate results using tools like PLATON to check for twinning or disorder . Complementary techniques include powder X-ray diffraction (PXRD) to confirm phase purity and differential scanning calorimetry (DSC) to analyze thermal stability .
Q. How can researchers distinguish between true polymorphs and co-crystals in this compound?
- Methodological Answer : Perform elemental analysis (EA) and mass spectrometry (MS) to verify stoichiometry. Cross-validate SCXRD data with spectroscopic methods (e.g., FT-IR, Raman) to detect unexpected functional groups. Re-refine deposited crystallographic data to identify inconsistencies, such as mixed phases or misassigned components .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Wear PPE (gloves, goggles) to avoid skin/eye contact. Use fume hoods for synthesis or solvent-based crystallization. Follow first-aid measures for brominated compounds: flush eyes with water for 15 minutes and wash skin with soap . Store away from oxidizers and strong acids to prevent hazardous reactions .
Advanced Research Questions
Q. How do intermolecular interactions influence the mechanical properties of this compound polymorphs?
- Methodological Answer : Analyze Hirshfeld surfaces and interaction energies (e.g., C–H···O, Br···Br contacts) from SCXRD data. Correlate with nanoindentation results to link elastic/plastic behavior to packing motifs. For example:
| Polymorph | Mechanical Behavior | Dominant Interactions |
|---|---|---|
| Form I | Plastic | Slip planes via weak van der Waals |
| Form II | Elastic | Rigid halogen-bonded networks |
- Note : Discrepancies in reported mechanical properties may arise from undetected co-crystallization .
Q. What strategies resolve contradictions in polymorphic assignments for this compound?
- Methodological Answer :
- Re-analyze raw diffraction data using alternative software (e.g., OLEX2 vs. SHELXTL) to detect model bias .
- Validate with solid-state NMR to probe local chemical environments.
- Compare lattice parameters with known structures in the Cambridge Structural Database (CSD) to identify misassignments .
Q. How can computational modeling predict the stability and synthesis conditions of new polymorphs?
- Methodological Answer : Use density functional theory (DFT) to calculate relative lattice energies. Simulate solvent-polarity effects with COSMO-RS to guide crystallization screens. Pair with experimental PXRD to validate predicted forms .
Data Contradiction & Validation
Q. Why might structural refinements of this compound yield conflicting hydrogen-bonding patterns?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
